3-amino-13-ethyl-13-methyl-8-phenyl-12-oxa-4,6,8-triazatricyclo[8.4.0.02,7]tetradeca-1(10),2,4,6-tetraen-9-one
Overview
Description
3-amino-13-ethyl-13-methyl-8-phenyl-12-oxa-4,6,8-triazatricyclo[84002,7]tetradeca-1(10),2,4,6-tetraen-9-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-13-ethyl-13-methyl-8-phenyl-12-oxa-4,6,8-triazatricyclo[8.4.0.02,7]tetradeca-1(10),2,4,6-tetraen-9-one involves multiple steps, starting from readily available starting materials. The key steps typically include cyclization reactions, amination, and functional group transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
3-amino-13-ethyl-13-methyl-8-phenyl-12-oxa-4,6,8-triazatricyclo[8.4.0.02,7]tetradeca-1(10),2,4,6-tetraen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-amino-13-ethyl-13-methyl-8-phenyl-12-oxa-4,6,8-triazatricyclo[8.4.0.02,7]tetradeca-1(10),2,4,6-tetraen-9-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-amino-13-ethyl-13-methyl-8-phenyl-12-oxa-4,6,8-triazatricyclo[8.4.0.02,7]tetradeca-1(10),2,4,6-tetraen-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tricyclic structures with different substituents or functional groups. Examples include:
- 3-amino-13-ethyl-13-methyl-8-phenyl-12-oxa-4,6,8-triazatricyclo[8.4.0.02,7]tetradeca-1(10),2,4,6-tetraen-9-one analogs with different substituents.
- Other tricyclic compounds with similar core structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and tricyclic structure, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-amino-13-ethyl-13-methyl-8-phenyl-12-oxa-4,6,8-triazatricyclo[8.4.0.02,7]tetradeca-1(10),2,4,6-tetraen-9-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-3-19(2)9-13-14(10-25-19)18(24)23(12-7-5-4-6-8-12)17-15(13)16(20)21-11-22-17/h4-8,11H,3,9-10H2,1-2H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTOJWOUGVGXMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=C(CO1)C(=O)N(C3=NC=NC(=C23)N)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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